Ethyl 2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Ethyl 2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 52535-69-0
VCID: VC0186943
InChI: InChI=1S/C19H21NO3S/c1-2-23-19(22)17-14-10-6-7-11-15(14)24-18(17)20-16(21)12-13-8-4-3-5-9-13/h3-5,8-9H,2,6-7,10-12H2,1H3,(H,20,21)
SMILES: CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC3=CC=CC=C3
Molecular Formula: C19H21NO3S
Molecular Weight: 343.4 g/mol

Ethyl 2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

CAS No.: 52535-69-0

Main Products

VCID: VC0186943

Molecular Formula: C19H21NO3S

Molecular Weight: 343.4 g/mol

Ethyl 2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate - 52535-69-0

CAS No. 52535-69-0
Product Name Ethyl 2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Molecular Formula C19H21NO3S
Molecular Weight 343.4 g/mol
IUPAC Name ethyl 2-[(2-phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Standard InChI InChI=1S/C19H21NO3S/c1-2-23-19(22)17-14-10-6-7-11-15(14)24-18(17)20-16(21)12-13-8-4-3-5-9-13/h3-5,8-9H,2,6-7,10-12H2,1H3,(H,20,21)
Standard InChIKey ANKZPSQIMCYPIC-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC3=CC=CC=C3
Canonical SMILES CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC3=CC=CC=C3
PubChem Compound 40409
Last Modified Nov 11 2021
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